molecular formula C21H24N4 B6103590 N,N-diethyl-4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)aniline

N,N-diethyl-4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)aniline

Katalognummer B6103590
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: AUQVCALVNFDFDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diethyl-4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)aniline, commonly known as DMXAA, is a small molecule that has been studied for its anti-tumor properties. This compound was first synthesized in the 1990s and has since undergone extensive research to determine its mechanism of action and potential therapeutic applications.

Wirkmechanismus

The exact mechanism of action of DMXAA is not fully understood, but it is thought to involve the activation of the STING (stimulator of interferon genes) pathway. This pathway is responsible for the production of type I interferons, which play a key role in the immune response to viral infections and cancer. DMXAA is believed to activate this pathway by binding to a specific receptor on the surface of immune cells.
Biochemical and Physiological Effects
DMXAA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor properties, DMXAA has been shown to increase the production of cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to induce the production of nitric oxide, which plays a role in the regulation of blood pressure and immune function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of DMXAA for lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in preclinical models. This makes it a valuable tool for studying the mechanisms of cancer progression and testing potential anti-cancer therapies. However, DMXAA has some limitations, including its low solubility in water and potential toxicity at high doses.

Zukünftige Richtungen

There are several potential future directions for research on DMXAA. One area of interest is the development of new formulations or delivery methods that could improve its solubility and reduce toxicity. Another area of interest is the identification of biomarkers that could predict which patients are most likely to respond to DMXAA treatment. Additionally, there is ongoing research to determine whether DMXAA could be used in combination with other anti-cancer therapies to improve outcomes for patients.

Synthesemethoden

DMXAA can be synthesized through a multi-step process that involves the reaction of 2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline with N,N-diethylaniline in the presence of a catalyst. The resulting compound is then purified through various methods, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

DMXAA has been extensively studied for its potential anti-tumor properties. In preclinical studies, DMXAA has been shown to induce tumor necrosis and inhibit tumor growth in various types of cancer, including lung, breast, and colon cancers. These effects are thought to be due to the compound's ability to activate the immune system and increase the production of cytokines.

Eigenschaften

IUPAC Name

N,N-diethyl-4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4/c1-4-24(5-2)17-12-10-16(11-13-17)21-22-19-9-7-6-8-18(19)20-14-15(3)23-25(20)21/h6-14,21-22H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQVCALVNFDFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2NC3=CC=CC=C3C4=CC(=NN24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.